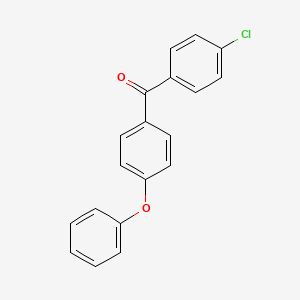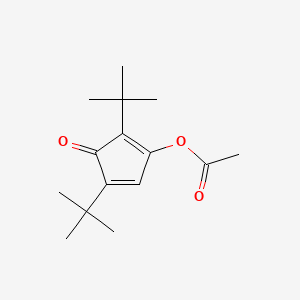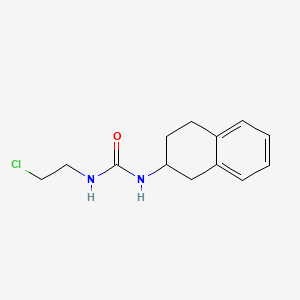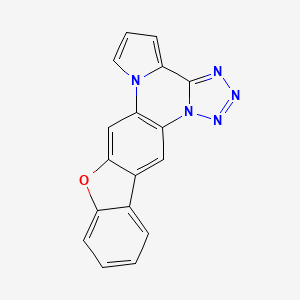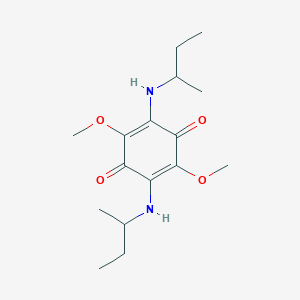
Magnesium 2,3-dibromopropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/UB0225000 is a chemical compound that has garnered attention due to its unique properties and applications in various fields. This compound is recognized for its potential in scientific research, particularly in occupational safety and health.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for NIOSH/UB0225000 are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions carried out in industrial reactors, followed by purification processes to isolate the desired compound. The exact details of these methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
NIOSH/UB0225000 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
NIOSH/UB0225000 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is employed in studies involving cellular processes and biochemical pathways.
Industry: It is used in the development of new materials and in occupational safety and health research to evaluate exposure risks and develop safety guidelines.
Mechanism of Action
The mechanism of action of NIOSH/UB0225000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
NIOSH/UB0225000 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NIOSH/UB0225001: This compound has similar properties but differs in its molecular structure and specific applications.
NIOSH/UB0225002: Another related compound with distinct chemical and physical properties.
NIOSH/UB0225003: Known for its unique reactivity and applications in different research areas.
The uniqueness of NIOSH/UB0225000 lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
43110-33-4 |
|---|---|
Molecular Formula |
C3H5Br2MgO4P |
Molecular Weight |
320.16 g/mol |
IUPAC Name |
magnesium;2,3-dibromopropyl phosphate |
InChI |
InChI=1S/C3H7Br2O4P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
NTMLAEXUCGCGJM-UHFFFAOYSA-L |
Canonical SMILES |
C(C(CBr)Br)OP(=O)([O-])[O-].[Mg+2] |
Related CAS |
5324-12-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


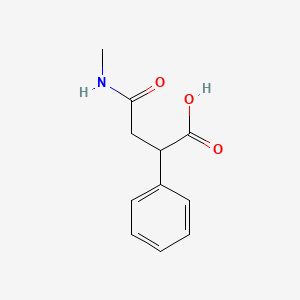
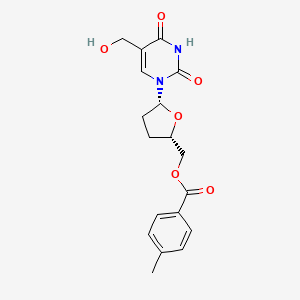

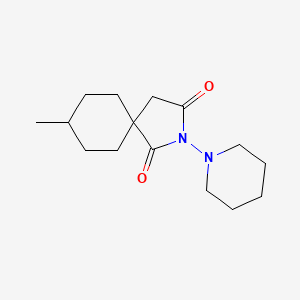
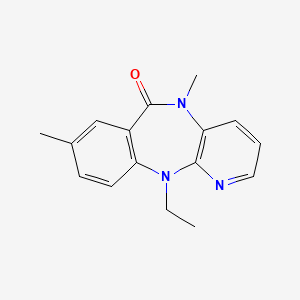
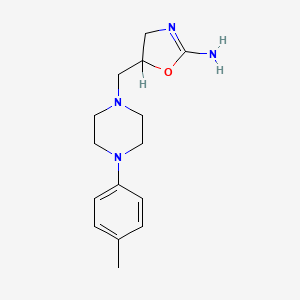
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
